Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 62305-44-6
VCID: VC15927002
InChI: InChI=1S/C9H23NO3Si2/c1-14(2,3)12-8-7-10-9(11)13-15(4,5)6/h7-8H2,1-6H3,(H,10,11)
SMILES:
Molecular Formula: C9H23NO3Si2
Molecular Weight: 249.45 g/mol

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate

CAS No.: 62305-44-6

Cat. No.: VC15927002

Molecular Formula: C9H23NO3Si2

Molecular Weight: 249.45 g/mol

* For research use only. Not for human or veterinary use.

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate - 62305-44-6

Specification

CAS No. 62305-44-6
Molecular Formula C9H23NO3Si2
Molecular Weight 249.45 g/mol
IUPAC Name trimethylsilyl N-(2-trimethylsilyloxyethyl)carbamate
Standard InChI InChI=1S/C9H23NO3Si2/c1-14(2,3)12-8-7-10-9(11)13-15(4,5)6/h7-8H2,1-6H3,(H,10,11)
Standard InChI Key PUIANQBXKUYVSF-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OCCNC(=O)O[Si](C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate belongs to the class of silylated carbamates, characterized by the presence of silicon-based protecting groups. The IUPAC name for this compound is trimethylsilyl N-(2-trimethylsilyloxyethyl)carbamate, reflecting its two TMS moieties: one attached to the carbamate nitrogen and the other to the ethoxy oxygen. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₉H₂₃NO₃Si₂
Molecular Weight249.45 g/mol
CAS Registry Number62305-44-6
InChI KeyVMMOSKOGLTUYNK-UHFFFAOYSA-N

The compound’s structure includes a carbamate group (–O–CO–N–) bridged between a TMS-protected ethanol chain and a second TMS group. This arrangement enhances its stability against hydrolysis and nucleophilic attack, making it suitable for multi-step syntheses .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate typically involves sequential silylation and carbamate formation steps. While explicit protocols for this compound are scarce, analogous silylated carbamates are synthesized via:

  • Silylation of Ethanolamine Derivatives: Reaction of 2-aminoethanol with trimethylsilyl chloride (TMSCl) in the presence of a base yields 2-((trimethylsilyl)oxy)ethylamine. Subsequent treatment with a carbamoylating agent, such as phosgene or its equivalents, introduces the carbamate group .

  • Protection-Deprotection Strategies: In peptide synthesis, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group—a structural analog—is introduced using N,N′-disuccinimidyl carbonate (DSC) under mild conditions . This method avoids oligopeptide byproducts and is adaptable to primary and secondary alcohols .

Key Reaction Considerations

  • Fluoride Sensitivity: The TMS groups are cleavable under fluoride-mediated conditions (e.g., tetrabutylammonium fluoride, TAS-F), enabling selective deprotection in multi-functional molecules .

  • Steric Effects: Bulky TMS groups hinder undesired side reactions, such as epimerization in chiral intermediates .

Applications in Organic and Medicinal Chemistry

Protecting Group in Peptide Synthesis

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate serves as a transient protecting group for amines, particularly in the synthesis of complex peptides like GE81112A . Its utility is highlighted in the following contexts:

  • Orthoester-Based Syntheses: In the total synthesis of GE81112A, TMS and Teoc groups are employed to protect β-hydroxy histidine intermediates, enabling selective deprotection without disturbing acid-sensitive functionalities .

  • One-Step Deprotection: Combined use of TMS and Teoc groups allows simultaneous removal of multiple protecting groups (e.g., TIPS, TBS) under neutral conditions, streamlining synthetic workflows .

Role in Carbamate Chemistry

Carbamates are pivotal in drug design due to their metabolic stability and hydrogen-bonding capacity . This compound’s dual TMS configuration enhances its performance in:

  • Rotamer Control: The TMS groups influence the syn/anti equilibrium of carbamates, stabilizing specific conformations through steric and electronic effects .

  • Azide-to-Carbamate Conversions: Catalytic hydrogenation of azides in the presence of mixed carbonates facilitates high-yield carbamate formation, a strategy applicable to amino acid derivatives .

Comparative Analysis with Related Compounds

Ethanol, 2-(Trimethylsilyl)-, Carbamate

A simpler analog (CAS No. 3124-37-6, C₆H₁₅NO₂Si) lacks the second TMS group, reducing molecular weight to 161.27 g/mol. This compound is less sterically hindered but more prone to hydrolysis, limiting its use in multi-step reactions.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

Teoc-protected amines (e.g., Teoc-OSu) share similar deprotection mechanisms but offer enhanced solubility in organic solvents compared to bulkier silyl groups .

Future Directions and Research Opportunities

  • Development of Eco-Friendly Deprotection Methods: Alternatives to fluoride-based reagents could reduce environmental impact.

  • Expansion in Bioconjugation Chemistry: Leveraging TMS-carbamates for site-specific protein modifications.

  • Computational Studies: Molecular dynamics simulations to predict rotamer preferences and reaction outcomes.

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